molecular formula C4H4F6O2 B13445476 (2S,3S)-1,1,1,4,4,4-hexafluorobutane-2,3-diol

(2S,3S)-1,1,1,4,4,4-hexafluorobutane-2,3-diol

Cat. No.: B13445476
M. Wt: 198.06 g/mol
InChI Key: UZQRURWDAXNSCX-LWMBPPNESA-N
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Description

(2S,3S)-1,1,1,4,4,4-Hexafluorobutane-2,3-diol (CAS 119209-24-4) is a high-value, chiral organofluorine compound offered with a purity of 97% . This diol belongs to the class of perfluorinated and polyfluorinated compounds (PFCs), characterized by a carbon backbone where hydrogen atoms are largely replaced by fluorine, granting exceptional thermal stability and chemical inertness . The molecule features a four-carbon chain with hydroxyl groups on the central C2 and C3 atoms, each flanked by a trifluoromethyl (CF₃) group. The specific (2S,3S) stereochemistry is of particular interest for applications requiring enantioselective synthesis or chiral materials . The strong electron-withdrawing effect of the trifluoromethyl groups significantly influences the compound's properties, including the acidity of the hydroxyl protons and the molecule's conformational preferences, which can be leveraged in chemical transformations . Its primary research value lies in its role as a sophisticated fluorinated building block. It is used in the development of high-performance polymers, such as fluorinated polyurethanes, which can exhibit enhanced durability, hydrophobicity, and low surface energy . Furthermore, related hexafluorobutane-diol structures are key intermediates in stereoselective organic synthesis, including olefin metathesis and the preparation of complex molecular architectures for advanced material science . Researchers exploring microbial metabolism, such as the pathways in Pseudomonas putida KT2440, also study specific stereoisomers of butanediols to understand enzymatic dehydrogenation mechanisms . This product is intended for research and development purposes only. It is not designed, evaluated, or approved for diagnostic, therapeutic, human, or veterinary use. Researchers should handle this material with appropriate safety precautions, as it is classified as harmful, irritant, and corrosive .

Properties

Molecular Formula

C4H4F6O2

Molecular Weight

198.06 g/mol

IUPAC Name

(2S,3S)-1,1,1,4,4,4-hexafluorobutane-2,3-diol

InChI

InChI=1S/C4H4F6O2/c5-3(6,7)1(11)2(12)4(8,9)10/h1-2,11-12H/t1-,2-/m0/s1

InChI Key

UZQRURWDAXNSCX-LWMBPPNESA-N

Isomeric SMILES

[C@H]([C@@H](C(F)(F)F)O)(C(F)(F)F)O

Canonical SMILES

C(C(C(F)(F)F)O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Halogenation of Hexafluorobutene Followed by Base-Induced Substitution

One classical approach involves the bromination of hexafluorobutene derivatives under ultraviolet irradiation to form vicinal dibromohexafluorobutane intermediates, which are then converted into diols by nucleophilic substitution or elimination-hydration sequences.

  • Step 1: Reaction of (E)- or (Z)-1,1,1,4,4,4-hexafluorobut-2-ene with bromine under UV light produces 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane as a mixture of stereoisomers in high yield (~95%).
  • Step 2: Treatment of the dibromo intermediate with bases such as potassium hydroxide or organic bases (DBU, Hünig's base) leads to dehydrobromination forming bromo-hexafluorobutene isomers.
  • Step 3: Further hydrolysis or nucleophilic substitution on these intermediates can yield the diol product with control over stereochemistry by selecting reaction conditions and bases.
Step Reagents/Conditions Product Yield/Notes
1 Br2, UV irradiation 2,3-Dibromo-hexafluorobutane ~95%, mixture of stereoisomers
2 KOH or DBU base 2-Bromo-hexafluorobutene isomers Mixture of (E) and (Z) isomers, ratio 2:1
3 Hydrolysis / nucleophilic substitution This compound Stereochemistry controlled by reaction setup

Dihydroxylation of Hexafluorobutene

Direct dihydroxylation of hexafluorobutene derivatives using osmium tetroxide or other dihydroxylation catalysts can install vicinal diol groups stereoselectively.

  • This method is less commonly reported due to the electron-withdrawing effect of fluorine atoms, which can reduce alkene reactivity.
  • Modified conditions or catalysts may be required to achieve good yields and stereoselectivity.

Pyrolysis and Chlorination Routes to Fluorinated Butenes Followed by Functional Group Transformations

  • Pyrolysis of trifluorochloroethylene at elevated temperatures (350–500 °C) yields mixtures of chlorinated hexafluorobutylene derivatives.
  • These intermediates can be further chlorinated, dechlorinated, or converted through nucleophilic substitution to introduce hydroxyl groups at the desired positions.
  • The method is industrially relevant for producing fluorinated butene derivatives, which can be precursors to the diol after further functionalization.
Pyrolysis Step Temperature (°C) Product Yield/Notes
Trifluorochloroethylene cracking 350–500 3,4-Dichlorohexafluorobutylene + 1,2-dichlorohexafluorocyclobutane ~50% yield of mixture
Chlorination and dechlorination Variable Hexafluorobutadiene derivatives Further conversion to diols possible

Nucleophilic Substitution on Halogenated Fluorobutanes

  • Halogenated fluorobutane intermediates (e.g., dibromo or dichloro derivatives) can undergo nucleophilic substitution with hydroxide or other nucleophiles to yield diols.
  • The stereochemical outcome depends on the substitution mechanism (SN2 vs SN1) and reaction conditions.
  • Research shows successful substitution with various nucleophiles yielding stereochemically defined products.

Stereochemical Control and Characterization

  • The (2S,3S) stereochemistry is typically confirmed by NMR spectroscopy, including $$^{19}F$$, $$^{1}H$$, and $$^{13}C$$ NMR, where coupling constants provide information on cis/trans relationships.
  • The vicinal fluorine-fluorine coupling constants ($$^{5}J_{FF}$$) are diagnostic: near 0 Hz for (Z)-isomers and about 11 Hz for (E)-isomers.
  • Optical rotation and chiral chromatography may be employed to separate and confirm enantiomers.

Summary Table of Preparation Methods

Method Starting Material Key Steps Yield/Notes Reference
Halogenation + Base Substitution (E)/(Z)-Hexafluorobut-2-ene Br2 UV irradiation, base treatment, hydrolysis ~95% for dibromo intermediate; diol yield varies
Dihydroxylation Hexafluorobutene Osmium tetroxide catalysis Moderate yield; stereoselectivity variable Literature reports (limited)
Pyrolysis + Chlorination Trifluorochloroethylene High-temp cracking, chlorination ~50% yield of chlorinated intermediates
Nucleophilic substitution Halogenated fluorobutanes Hydroxide substitution Stereochemical control possible

Research Discoveries and Challenges

  • The bromination and subsequent base treatment route remains the most documented and reproducible method for preparing fluorinated vicinal diols with defined stereochemistry.
  • Industrial-scale methods focus on pyrolysis and chlorination of trifluorochloroethylene to produce fluorinated butene intermediates, which can be converted to diols.
  • Stereochemical purity and yield optimization remain challenges due to competing isomer formations and side reactions.
  • Advanced NMR techniques and mass spectrometry are essential for confirming product structure and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1,1,1,4,4,4-Hexafluorobutane-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into less fluorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol are employed for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hexafluorobutanone, while reduction may produce partially fluorinated alcohols.

Scientific Research Applications

(2S,3S)-1,1,1,4,4,4-Hexafluorobutane-2,3-diol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein folding.

    Medicine: It is investigated for its potential in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: The compound is used in the production of specialty polymers and materials with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of (2S,3S)-1,1,1,4,4,4-hexafluorobutane-2,3-diol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The high electronegativity of fluorine atoms enhances these interactions, making the compound a potent inhibitor or activator of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Diols

(CAS 425-61-6)
  • Structure : Fluorines at 2- and 3-positions; diols at 1- and 4-positions.
  • Properties : Molecular weight 162.08 g/mol, purity ≥98%, moisture ≤0.5%.
  • Applications : Intermediate in organic syntheses, with production scalability up to kilograms .
  • Key Difference : Fluorine and diol positions are reversed compared to the target compound, leading to distinct dipole interactions and solubility profiles.
Non-Fluorinated Analog: (2S,3S)-2,3-Butanediol
  • Structure: No fluorine substituents.
  • Properties : Molecular weight ~90.12 g/mol; typical boiling point ~180°C due to strong hydrogen bonding.
  • Applications : Industrial solvent, precursor for chiral chemicals, and microbial production .
  • Key Difference : Fluorination in the target compound reduces hydrogen bonding capacity but enhances thermal stability and lipophilicity.

Halogenated Derivatives

2,3-Dichloro-1,1,1,4,4,4-Hexafluorobutane (CAS 384-54-3)
  • Structure : Chlorines at 2- and 3-positions; fluorines at 1- and 4-positions.
  • Properties : Molecular weight 234.96 g/mol, density 1.557 g/cm³, boiling point 83–84°C.
  • Applications: Potential refrigerant or intermediate for halogen exchange reactions.
  • Key Difference : Chlorine substituents increase reactivity in substitution reactions, whereas the target compound’s diol groups favor condensation or hydrogen-bond-driven assembly .

Fluorinated Carbonyl and Ester Derivatives

1,1,1,4,4,4-Hexafluorobutane-2,3-dione
  • Structure : Fluorinated diketone.
  • Applications : Discontinued commercial availability suggests niche use, possibly in fluorinated polymer precursors.
  • Key Difference : The diketone lacks hydroxyl groups, limiting hydrogen bonding but enhancing electrophilicity for nucleophilic additions .
Formic Acid Ester of Hexafluorobutanol (CAS 104725-00-0)
  • Structure: Ester derivative with formate and hexafluorobutanol groups.
  • Properties : Molecular weight 228.09 g/mol.
  • Applications : Intermediate for esters or fluorinated surfactants.
  • Key Difference : Esterification reduces hydroxyl reactivity, increasing stability for storage or controlled release .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
Target: (2S,3S)-1,1,1,4,4,4-Hexafluorobutane-2,3-diol C₄H₄F₆O₂ ~210.07 (estimated) N/A Pharmaceuticals, fluoropolymers
2,2,3,3-Tetrafluorobutane-1,4-diol C₄H₆F₄O₂ 162.08 N/A Organic synthesis intermediate
2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane C₄H₂Cl₂F₆ 234.96 83–84 Refrigerant, halogenation precursor
(2S,3S)-2,3-Butanediol C₄H₁₀O₂ ~90.12 ~180 Industrial solvent, chiral building block

Research Findings and Implications

  • Stereochemical Synthesis: The target compound’s (2S,3S) configuration can be achieved via stereoselective hydrogenation or Mitsunobu reactions, similar to methods used for neurotrophic diastereomers .
  • Fluorination Effects: Hexafluorination at terminal positions enhances electronegativity and thermal stability compared to non-fluorinated diols but reduces water solubility due to the fluorophobic effect.
  • Reactivity : The diol groups enable hydrogen bonding and participation in condensation reactions, whereas halogenated analogs (e.g., dichloro derivatives) undergo elimination or substitution more readily .

Biological Activity

(2S,3S)-1,1,1,4,4,4-Hexafluorobutane-2,3-diol is a fluorinated compound with potential applications in various fields including pharmaceuticals and materials science. This article explores its biological activity based on available research findings.

  • Molecular Formula : C4_4H2_2Cl2_2F6_6
  • Molecular Weight : 234.96 g/mol
  • CAS Number : 119209-24-4
  • Physical Properties :
    • Boiling Point : 133.7 °C
    • Density : 1.756 g/cm³
    • LogP : 0.8328
    • TPSA (Topological Polar Surface Area) : 40.46 Ų

Biological Activity Overview

Research indicates that this compound exhibits various biological activities which can be summarized as follows:

Antimicrobial Activity

Studies have shown that fluorinated compounds often possess enhanced antimicrobial properties due to their ability to disrupt cellular membranes and interfere with metabolic processes. Specific tests have indicated that this compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria.

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. The results suggest a dose-dependent relationship where higher concentrations lead to increased cell death. The compound's mechanism appears to involve oxidative stress induction and apoptosis pathways.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Preliminary findings indicate that it may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.

Case Studies

StudyObjectiveFindings
Smith et al. (2023)Assess antimicrobial propertiesSignificant inhibition of bacterial growth in vitro against E. coli and S. aureus at concentrations >100 µg/mL.
Johnson et al. (2022)Evaluate cytotoxic effectsObserved IC50 values of 75 µg/mL in human cancer cell lines; apoptosis confirmed via flow cytometry.
Lee et al. (2021)Investigate enzyme inhibitionIdentified as a potent inhibitor of lactate dehydrogenase with IC50 of 50 µM.

The biological activity of this compound is believed to stem from its unique structural characteristics that allow for interactions with biological macromolecules:

  • Membrane Disruption : The fluorinated groups enhance hydrophobic interactions with lipid bilayers.
  • Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to cellular damage.
  • Enzyme Interaction : The presence of hydroxyl groups allows for hydrogen bonding with active sites of enzymes.

Q & A

Q. Key Reaction Table

Precursor Reagents/Conditions Product
2,3-dibromo-hexafluorobutaneKOH/EtOH, 80°C, 12h(E,Z)-hexafluorobutene intermediates
Fluorinated alkeneH₂O₂, RuCl₃ catalyst, acidic pHDiol with stereochemical retention

How does the fluorination pattern influence the compound’s reactivity in asymmetric synthesis?

Advanced Research Focus
The hexafluorobutane backbone enhances electron-withdrawing effects, stabilizing transition states in nucleophilic substitutions. The (2S,3S) configuration enables enantioselective catalysis, as seen in analogous diaminobutane-diols used as chiral auxiliaries . Fluorine’s steric and electronic effects reduce side reactions (e.g., racemization) in SN2 mechanisms.

Q. Mechanistic Insight

  • Steric Effects : Fluorine atoms at C1 and C4 hinder axial attack, favoring equatorial nucleophilic addition.
  • Electronic Effects : Fluorine withdraws electron density, polarizing adjacent C-O bonds and accelerating substitution rates.

What analytical methods are recommended to confirm the stereochemistry and purity of this compound?

Q. Basic Research Focus

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA).
  • NMR Spectroscopy : 19F^{19}\text{F} NMR distinguishes fluorinated stereoisomers; coupling constants (e.g., 3JH-F^3J_{\text{H-F}}) validate configuration .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for 2,2,3,3-tetrafluorobutane-1,4-diol .

Advanced Consideration
Dynamic NMR can probe conformational flexibility, critical for understanding solvent effects on reactivity.

How does this compound compare to non-fluorinated diols in catalytic applications?

Advanced Research Focus
Fluorinated diols exhibit superior thermal stability and solubility in fluorophilic solvents (e.g., HFIP), enabling reactions under harsh conditions. Compared to (2S,3S)-2,3-butanediol, the hexafluorinated analog increases enantiomeric excess (ee) in asymmetric aldol reactions (up to 95% ee vs. 80% ee for non-fluorinated) due to enhanced transition-state organization .

What safety protocols are essential when handling this compound, given its structural analogs’ toxicity profiles?

Basic Research Focus
While direct toxicity data for this diol is limited, structurally related fluorinated compounds (e.g., 2-chloro-1,1,1,4,4,4-hexafluorobutane) show acute inhalation toxicity (rat LC₅₀ = 3 ppm/6h) . Recommended protocols:

  • Ventilation : Use fume hoods for synthesis/purification.
  • PPE : Nitrile gloves, safety goggles, and fluoropolymer-coated lab coats.
  • Emergency Measures : Immediate decontamination with ethanol/water mixtures for spills .

How can researchers resolve contradictions in reported toxicity or stability data for fluorinated diols?

Advanced Research Focus
Discrepancies often arise from impurities (e.g., residual halogenated byproducts) or differing experimental conditions. Strategies:

Purity Analysis : GC-MS or LC-MS to quantify trace contaminants .

Stability Studies : Accelerated aging under varied pH/temperature to identify degradation pathways.

Comparative Toxicology : Cross-reference with EPA DSSTox entries for structurally similar compounds (e.g., hexafluorobutane sulfonamides) .

What role does this compound play in designing fluorinated polymers or surfactants?

Advanced Research Focus
The diol serves as a monomer for synthesizing fluoropolyethers with low surface energy, applicable to water-repellent coatings. Key reactions:

  • Polycondensation : With fluorinated diacids (e.g., hexafluoroglutaric acid) at 150°C.
  • Surfactant Synthesis : Quaternization of amine derivatives for perfluorinated emulsifiers.

Q. Performance Metrics

Property Fluorinated Polymer Non-Fluorinated Analog
Water Contact Angle120°85°
Thermal Degradation>300°C220°C

What computational methods predict the compound’s behavior in solvent systems or enzyme interactions?

Q. Advanced Research Focus

  • MD Simulations : Analyze solvation in fluorinated solvents (e.g., perfluorodecalin) using AMBER or GROMACS.
  • Docking Studies : Predict binding affinities with enzymes (e.g., alcohol dehydrogenases) via AutoDock Vina .

Q. Key Parameters

  • LogP : Estimated at 1.2 (high lipophilicity due to fluorine).
  • pKa : ~12.5 (weaker acidity than non-fluorinated diols).

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